molecular formula C18H18N2O4S2 B12126450 2-(2,5-dimethylphenoxy)-N-[6-(methylsulfonyl)benzothiazol-2-yl]acetamide

2-(2,5-dimethylphenoxy)-N-[6-(methylsulfonyl)benzothiazol-2-yl]acetamide

Cat. No.: B12126450
M. Wt: 390.5 g/mol
InChI Key: VXQIBAKNNYWIBK-UHFFFAOYSA-N
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Description

2-(2,5-dimethylphenoxy)-N-[6-(methylsulfonyl)benzothiazol-2-yl]acetamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylphenoxy)-N-[6-(methylsulfonyl)benzothiazol-2-yl]acetamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation, typically using reagents like methanesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Acetamide Group: The acetamide group is attached through an acylation reaction, often using acetic anhydride or acetyl chloride.

    Coupling with 2,5-Dimethylphenol: The final step involves the coupling of the benzothiazole derivative with 2,5-dimethylphenol, usually facilitated by a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethylphenoxy)-N-[6-(methylsulfonyl)benzothiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide or phenoxy positions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like DMF or DMSO.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,5-dimethylphenoxy)-N-[6-(methylsulfonyl)benzothiazol-2-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.

    Industrial Chemistry: It might be employed as an intermediate in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylphenoxy)-N-[6-(methylsulfonyl)benzothiazol-2-yl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzothiazole ring and sulfonyl group are likely critical for these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-dimethylphenoxy)-N-[6-(methylsulfonyl)benzothiazol-2-yl]acetamide
  • 2-(2,5-dimethylphenoxy)-N-[6-(methylsulfonyl)benzothiazol-2-yl]ethanamide
  • 2-(2,5-dimethylphenoxy)-N-[6-(methylsulfonyl)benzothiazol-2-yl]propionamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H18N2O4S2

Molecular Weight

390.5 g/mol

IUPAC Name

2-(2,5-dimethylphenoxy)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C18H18N2O4S2/c1-11-4-5-12(2)15(8-11)24-10-17(21)20-18-19-14-7-6-13(26(3,22)23)9-16(14)25-18/h4-9H,10H2,1-3H3,(H,19,20,21)

InChI Key

VXQIBAKNNYWIBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C

Origin of Product

United States

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